molecular formula C14H19N3 B13137006 3-((1,4-Diazepan-1-yl)methyl)-1H-indole

3-((1,4-Diazepan-1-yl)methyl)-1H-indole

Cat. No.: B13137006
M. Wt: 229.32 g/mol
InChI Key: QOWGNRASWUUKJV-UHFFFAOYSA-N
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Description

3-((1,4-Diazepan-1-yl)methyl)-1H-indole: is a chemical compound that features an indole core structure substituted with a diazepane moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a diazepane ring, a seven-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole typically involves the reaction of an indole derivative with a diazepane precursor. One common method is the reductive amination of an indole-3-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-((1,4-Diazepan-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Tetrahydroindoles.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The indole ring is a common motif in many biologically active molecules, and the addition of a diazepane ring can enhance its binding affinity and selectivity for certain biological targets .

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The diazepane ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-((1,4-Diazepan-1-yl)methyl)benzoic acid
  • 3-((1,4-Diazepan-1-yl)methyl)phenyl)methanamine
  • 3-((1,4-Diazepan-1-yl)methyl)phenol

Uniqueness: Compared to similar compounds, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole stands out due to the presence of the indole ring, which is a versatile scaffold in medicinal chemistry. The combination of the indole and diazepane rings provides a unique structural framework that can be exploited for the development of new drugs and materials .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-1H-indole

InChI

InChI=1S/C14H19N3/c1-2-5-14-13(4-1)12(10-16-14)11-17-8-3-6-15-7-9-17/h1-2,4-5,10,15-16H,3,6-9,11H2

InChI Key

QOWGNRASWUUKJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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